molecular formula C5H2BrFN2O2 B1381867 2-Bromo-3-fluoro-4-nitropyridine CAS No. 1807072-92-9

2-Bromo-3-fluoro-4-nitropyridine

Cat. No.: B1381867
CAS No.: 1807072-92-9
M. Wt: 220.98 g/mol
InChI Key: QEBVNLSQEHSZHE-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-4-nitropyridine is a multi-functionalized heterocyclic compound that serves as a valuable building block in organic synthesis and drug discovery . Its molecular structure features three distinct reactive sites: a bromine atom, a fluorine atom, and a nitro group, which allow for sequential and selective functionalization . This makes it a particularly versatile intermediate for constructing complex molecules, especially in the synthesis of meta-substituted fluoropyridines, which are challenging to access through direct fluorination methods . A key research application is its use, often via its N-oxide derivative, as a precursor for nucleophilic fluorination reactions to produce meta-fluorinated pyridine scaffolds . These scaffolds are of high significance in medicinal chemistry and radiopharmaceutical development, as the meta-fluoro substitution pattern can dramatically alter a molecule's biological activity, metabolic stability, and binding affinity . Furthermore, the nitro group can be readily reduced to a primary amino group, providing access to various aminopyridine derivatives which are common structural motifs in many biologically active compounds . The compound is employed in metal-catalyzed cross-coupling reactions, where the bromine atom can be substituted to form new carbon-carbon or carbon-heteroatom bonds . 2-Bromo-3-fluoro-4-nitropyridine is For Research Use Only. It is strictly intended for use in laboratory research and chemical synthesis. It is not for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-fluoro-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFN2O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBVNLSQEHSZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-3-fluoro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the optimized protocols for performing Suzuki-Miyaura cross-coupling reactions using 2-Bromo-3-fluoro-4-nitropyridine (CAS: 884494-38-6). This scaffold is a critical intermediate in the synthesis of kinase inhibitors and fused bicyclic heterocycles (e.g., azaindoles). Due to the high electron deficiency introduced by the ortho-fluoro and para-nitro groups, this substrate exhibits unique reactivity profiles that distinguish it from standard halopyridines. This note addresses the primary challenges—specifically competitive nucleophilic aromatic substitution (


) and catalyst poisoning—and provides a self-validating protocol for scalable synthesis.

Introduction & Reactivity Analysis

The "Electronic Trap"

2-Bromo-3-fluoro-4-nitropyridine is an "electron-starved" heterocycle. The synergistic electron-withdrawing effects of the nitro group (at C4) and the fluorine atom (at C3) create a highly electrophilic system.[1]

  • C2-Br (Target): The bond is highly activated for oxidative addition by Pd(0) due to the electron-poor ring. However, it is also labile to halogen exchange.

  • C3-F (Risk Zone): While typically inert in Suzuki couplings, the ortho-nitro group activates this position for

    
     by hard nucleophiles (e.g., hydroxides, alkoxides).
    
  • C4-NO

    
     (Activation/Risk):  The nitro group drives the reactivity but can be displaced by nucleophiles or participate in redox side reactions with phosphine ligands.
    
Chemoselectivity Map

The following diagram illustrates the competing reaction pathways. The goal is to funnel the reaction exclusively through Path A (Suzuki) while suppressing Path B (


).

ReactivityMap Substrate 2-Bromo-3-fluoro- 4-nitropyridine Pd_Cycle Path A: Suzuki Coupling (Desired C2-Arylation) Substrate->Pd_Cycle Pd(0), Boronic Acid Mild Base SNAr_F Path B: SNAr at C3 (Fluorine Displacement) Substrate->SNAr_F Strong Nucleophiles (RO-, OH-) SNAr_NO2 Path C: SNAr at C4 (Nitro Displacement) Substrate->SNAr_NO2 Thiolates/Amines

Figure 1: Chemoselectivity landscape. Path A is favored by non-nucleophilic bases and aprotic solvents.

Optimization Matrix: Critical Parameters

Success with this substrate relies on avoiding "hard" bases that trigger


.
ParameterRecommendedAvoidRationale
Solvent 1,4-Dioxane , Toluene, DMEDMF, DMAc, NMPPolar aprotic solvents (DMF) accelerate

side reactions significantly more than non-polar solvents.
Base K

PO

, Cs

CO

, KF
NaOEt, KOtBu, NaOHAlkoxides and hydroxides will rapidly displace the C3-Fluorine or C4-Nitro group.
Catalyst Pd(dppf)Cl

, Pd(PPh

)

Pd/C, Pd(OAc)

(naked)
Bidentate ligands (dppf) stabilize the Pd center against poisoning by the nitro group.
Temp 60°C – 80°C >100°CHigh heat promotes nitro-group migration and homocoupling.

Standardized Protocol (Self-Validating)

Objective: Coupling of 2-bromo-3-fluoro-4-nitropyridine (1.0 equiv) with Phenylboronic acid (1.2 equiv).

Reagents Setup
  • Substrate: 2-Bromo-3-fluoro-4-nitropyridine (1.0 mmol, 221 mg)

  • Coupling Partner: Phenylboronic acid (1.2 mmol, 146 mg)

  • Catalyst: Pd(dppf)Cl

    
    [2]·CH
    
    
    
    Cl
    
    
    (0.05 mmol, 41 mg, 5 mol%)
  • Base: K

    
    PO
    
    
    
    (tribasic, anhydrous) (2.0 mmol, 424 mg)
  • Solvent: 1,4-Dioxane (anhydrous, 10 mL) + Water (0.5 mL) [Note: Minimal water is required for the boronic acid activation mechanism but keep it low to suppress hydrolysis]

Step-by-Step Procedure
  • Degassing (Critical Step):

    • Charge the reaction vial with the solid substrate, boronic acid, base, and catalyst.[2]

    • Seal the vial with a septum.

    • Evacuate and backfill with Argon (or Nitrogen) 3 times .

    • Why? Electron-deficient pyridines are prone to oxidative degradation. Oxygen removal is non-negotiable.

  • Solvent Addition:

    • Add anhydrous 1,4-dioxane via syringe.

    • Add degassed water via syringe.

    • Checkpoint: The solution should be a suspension. The color usually starts as orange/red due to the nitropyridine.

  • Reaction:

    • Heat the block to 80°C . Stir vigorously (1000 rpm).

    • Monitor by LC-MS at 2 hours .

    • Expectation: The starting material (Rt ~ 3.5 min) should convert to product (Rt ~ 4.2 min).

    • Stop Condition: If >5% de-halogenated byproduct (3-fluoro-4-nitropyridine) is observed, stop heating immediately.

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Dilute with Ethyl Acetate (20 mL).

    • Filter through a pad of Celite to remove Pd black and inorganic salts.

    • Wash the filtrate with Brine (2 x 10 mL).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • Flash Chromatography: Hexanes/Ethyl Acetate gradient (0% to 30% EtOAc).

    • Note: The product is often a yellow solid.

Troubleshooting Guide

Issue 1: Formation of Hydroxy-impurity (Mass M-Br+OH)
  • Cause: Hydrolysis of the C3-F or C2-Br due to high water content or hydroxide generation.

  • Solution: Switch to anhydrous CsF (Cesium Fluoride) as the base in pure dry dioxane. This "anhydrous Suzuki" condition eliminates hydroxide ions.

Issue 2: Low Conversion / Catalyst Death
  • Cause: The nitro group coordinates to Pd, arresting the catalytic cycle.

  • Solution: Increase catalyst loading to 10 mol% or switch to Pd

    
    (dba)
    
    
    
    + XPhos
    . XPhos is bulky and prevents the nitro group from inhibiting the metal center.
Issue 3: Regioisomer Scrambling
  • Cause: At temperatures >100°C, nitro-group migration has been observed in similar systems [1].

  • Solution: Strictly maintain temperature

    
     80°C.
    

Workflow Diagram

Workflow Start Start: Weigh Solids (Substrate, Boronic Acid, Base, Cat) Degas Step 1: Inert Atmosphere (Evacuate/Argon x3) Start->Degas Solvent Step 2: Add Solvent (Dioxane/H2O 20:1) Degas->Solvent Heat Step 3: Heat to 80°C (Monitor LCMS @ 2h) Solvent->Heat Decision Check LCMS Heat->Decision Success Complete Conversion: Filter & Purify Decision->Success Product > 90% Fail_Hydrolysis Hydrolysis Detected: Repeat with Anhydrous CsF Decision->Fail_Hydrolysis Byproducts > 10%

Figure 2: Operational workflow for the Suzuki coupling of 2-bromo-3-fluoro-4-nitropyridine.

References

  • Mechanistic Insight on Nitro-Migration

    • Jia, Y. et al. "Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine: A New Nitro-Group Migration." Heterocycles, 2005.[4][6]

  • Suzuki Coupling of Electron-Deficient Pyridines

    • Billingsley, K., & Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, 2007.[3]

  • Base Effects in Cross-Coupling

    • Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Scope and Mechanism." Organic Chemistry Portal.
  • Handling Fluorinated Pyridines

    • BenchChem Technical Support.[7][8] "Synthesis of 3-Fluoro-4-nitropyridine Derivatives."

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-fluoro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Electron-Deficient Aminopyridines

The synthesis of substituted aminopyridines is a cornerstone of modern medicinal chemistry and drug discovery. These scaffolds are prevalent in a vast array of biologically active molecules. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C–N bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution (SNAr) in terms of scope and functional group tolerance.[1][2]

This guide provides an in-depth technical overview and practical protocols for the Buchwald-Hartwig amination of a particularly challenging substrate: 2-Bromo-3-fluoro-4-nitropyridine . The presence of three distinct substituents—a bromine atom at the 2-position, a fluorine atom at the 3-position, and a strongly electron-withdrawing nitro group at the 4-position—creates a unique electronic and steric environment that requires careful consideration for successful C-N bond formation. The insights and protocols herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel molecular entities.

The Mechanistic Underpinnings: A Palladium-Catalyzed Dance

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate like 2-Bromo-3-fluoro-4-nitropyridine.

The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) species, typically stabilized by a phosphine ligand, undergoes oxidative addition to the aryl bromide (in this case, the C-Br bond of our pyridine substrate). This forms a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition (Ar-Br) amine_complex [L-Pd(II)(Ar)(HNR¹R²)]⁺Br⁻ oa_complex->amine_complex Amine Coordination (+ HNR¹R²) amido_complex L-Pd(II)(Ar)(NR¹R²) amine_complex->amido_complex Deprotonation (+ Base, - H-Base⁺Br⁻) amido_complex->pd0 Reductive Elimination (Ar-NR¹R²)

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Challenges and Considerations for 2-Bromo-3-fluoro-4-nitropyridine

The electronic nature of 2-Bromo-3-fluoro-4-nitropyridine presents specific challenges that must be addressed through careful selection of reaction parameters:

  • Electron-Deficient Ring System: The potent electron-withdrawing effect of the nitro group significantly deactivates the pyridine ring towards oxidative addition, which is often the rate-limiting step. This necessitates the use of highly active catalyst systems.

  • Potential for SNAr: The highly electron-deficient nature of the ring could also open the door to competitive nucleophilic aromatic substitution, particularly with strong nucleophiles or at elevated temperatures.

  • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands, such as RuPhos and BrettPhos, have proven to be particularly effective for the amination of electron-deficient heteroaryl halides.[5] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[4][6]

  • Base Compatibility: The nitro group can be sensitive to certain strong bases, especially at higher temperatures. While strong bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) are often required for efficient catalysis, milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be considered if side reactions are observed.[3]

Recommended Catalyst Systems and Reagents

Based on extensive literature precedent for the amination of challenging 2-bromopyridines, the following catalyst systems and reagents are recommended for initial screening and optimization.

ComponentRecommended ReagentsRationale & Key Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, RuPhos-Pd-G3, BrettPhos-Pd-G3Pre-catalysts like the G3 palladacycles often provide more consistent results by ensuring efficient generation of the active Pd(0) species.[5]
Ligand RuPhos, BrettPhos, XPhosThese bulky biarylphosphine ligands are the state-of-the-art for challenging Buchwald-Hartwig aminations of heteroaryl halides. BrettPhos is often preferred for primary amines, while RuPhos can be more effective for secondary amines.[5][6]
Base NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is typically required. NaOtBu and LiHMDS are common first choices. Weaker bases should be screened if substrate degradation is an issue.[3]
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, deoxygenated solvents are essential for reproducible results. Toluene and dioxane are frequently used and generally provide good solubility for the reactants and catalyst.

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents should be anhydrous and deoxygenated prior to use.

  • All glassware should be oven-dried before use.

Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)

This protocol is based on conditions found to be effective for the amination of electron-deficient 2-bromopyridines with primary amines.[5]

Reaction Scheme:

Reagents and Materials:

ReagentM.W.Amount (mmol)Equivalents
2-Bromo-3-fluoro-4-nitropyridine220.991.01.0
Benzylamine107.151.21.2
BrettPhos-Pd-G3850.580.020.02
LiHMDS (1.0 M in THF)167.332.52.5
Anhydrous Toluene-5 mL-

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-3-fluoro-4-nitropyridine (221 mg, 1.0 mmol) and BrettPhos-Pd-G3 (17 mg, 0.02 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add benzylamine (130 µL, 1.2 mmol) via syringe.

  • Slowly add LiHMDS (2.5 mL of a 1.0 M solution in THF) dropwise at room temperature.

  • Place the reaction mixture in a preheated oil bath at 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)

This protocol is adapted from successful aminations of similar substrates with secondary amines.[7]

Reaction Scheme:

Reagents and Materials:

ReagentM.W.Amount (mmol)Equivalents
2-Bromo-3-fluoro-4-nitropyridine220.991.01.0
Morpholine87.121.21.2
RuPhos-Pd-G3872.630.020.02
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous 1,4-Dioxane-5 mL-

Procedure:

  • In a glovebox, add 2-Bromo-3-fluoro-4-nitropyridine (221 mg, 1.0 mmol), RuPhos-Pd-G3 (17.5 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried vial equipped with a magnetic stir bar.

  • Add anhydrous 1,4-dioxane (5 mL) and morpholine (105 µL, 1.2 mmol).

  • Seal the vial with a screw cap and remove from the glovebox.

  • Place the vial in a preheated heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This section addresses common issues encountered in the Buchwald-Hartwig amination of electron-deficient substrates.

Troubleshooting_Workflow start Low or No Conversion check_catalyst Check Catalyst System: - Fresh Pd source & ligand? - Inert atmosphere maintained? - Anhydrous/deoxygenated solvent? start->check_catalyst side_products Significant Side Products (e.g., Hydrodehalogenation) start->side_products increase_temp Increase Temperature (e.g., in 10-20 °C increments) check_catalyst->increase_temp change_ligand Change Ligand: - RuPhos for 2° amines - BrettPhos for 1° amines increase_temp->change_ligand change_base Change Base: - Switch NaOtBu to LiHMDS - Increase base equivalents change_ligand->change_base lower_temp Lower Reaction Temperature side_products->lower_temp weaker_base Screen Weaker Base (e.g., K₃PO₄, Cs₂CO₃) lower_temp->weaker_base less_hindered_ligand Use a Less Bulky Ligand (if sterics are an issue) weaker_base->less_hindered_ligand

Figure 2: A workflow for troubleshooting low-yield Buchwald-Hartwig aminations.

Common Issues and Solutions:

  • Low or No Yield:

    • Inactive Catalyst: Ensure the palladium source and ligand are fresh and have been handled under an inert atmosphere. The use of pre-catalysts can mitigate issues with catalyst activation.

    • Insufficient Temperature: Electron-deficient substrates may require higher temperatures to facilitate oxidative addition. Incrementally increase the reaction temperature.

    • Inappropriate Ligand/Base Combination: The synergy between the ligand and base is crucial. If one combination fails, screen others. For example, if NaOtBu is ineffective, try LiHMDS.

  • Hydrodehalogenation (Replacement of Br with H):

    • This side reaction can compete with the desired amination. It is sometimes promoted by higher temperatures and certain bases.

    • Solution: Try lowering the reaction temperature. Screening a different, potentially weaker, base such as K₃PO₄ may also suppress this pathway.

  • Substrate Degradation:

    • The nitro group can be susceptible to decomposition under strongly basic conditions at high temperatures.

    • Solution: If decomposition is observed, screen weaker bases (K₃PO₄, Cs₂CO₃) and lower the reaction temperature. This may require longer reaction times.

Conclusion

The Buchwald-Hartwig amination of 2-Bromo-3-fluoro-4-nitropyridine is a challenging yet feasible transformation that provides access to valuable, highly functionalized aminopyridine building blocks. Success hinges on the rational selection of a highly active catalyst system, typically employing a bulky biarylphosphine ligand such as RuPhos or BrettPhos, in combination with a strong, non-nucleophilic base. The protocols and troubleshooting guide provided herein offer a robust starting point for researchers to develop and optimize this powerful C-N bond-forming reaction for their specific applications in drug discovery and materials science.

References

  • A Head-to-Head Comparison of Catalysts for the Buchwald-Hartwig Amin
  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Coupling. Alfa Chemistry.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • Buchwald-Hartwig Amin
  • Chu, L., et al. (2015). Ligand-Promoted ortho-CH Amination with Pd Catalysts.
  • Al-Masoudi, N. A., et al. (2014).
  • Ruano, G., & Hartwig, J. F. (2020). The Buchwald–Hartwig Amination After 25 Years.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Journal of Organic Chemistry.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021).
  • McCann, S. D., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society.
  • Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald−Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
  • 3-Bromo-4-fluoropyridin-2-amine | 1417407-29-4. Benchchem.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society.
  • Technical Support Center: Optimizing Amination Reactions of Pyrimidines. Benchchem.
  • Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. (2025). Organic Process Research & Development.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol

Sources

"2-Bromo-3-fluoro-4-nitropyridine" as a building block for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis and experimental protocols for utilizing 2-Bromo-3-fluoro-4-nitropyridine (CAS: 884494-38-6) in medicinal chemistry.

A Versatile Fluorinated Scaffold for Heterocyclic Synthesis

Introduction & Strategic Value

2-Bromo-3-fluoro-4-nitropyridine represents a "privileged scaffold" in modern drug discovery, offering a trifecta of reactive handles (Br, F, NO


) arranged around a pyridine core. Its strategic value lies in its dense functionalization, allowing for the rapid construction of fused bicyclic systems such as 4-azaindoles (pyrrolo[3,2-b]pyridines) , 1,6-naphthyridines , and pyridopyrimidines .

The presence of the C3-fluorine atom is not merely structural; it exerts a profound electronic influence, modulating the pKa of the pyridine nitrogen, enhancing metabolic stability against oxidative metabolism at the C3 position, and activating the adjacent C2 and C4 positions for nucleophilic attack.

Reactivity Profile & Regioselectivity

Understanding the electronic hierarchy of this molecule is critical for designing successful synthetic routes. The pyridine ring is electron-deficient, further deactivated by the nitro group and the electronegative fluorine.

  • Site A: C2-Bromine (Primary Electrophile)

    • Reactivity: Highest.

    • Mechanism: Activated for Nucleophilic Aromatic Substitution (

      
      ) by the adjacent ring nitrogen (ortho-effect) and the electron-withdrawing nitro group (meta-induction). Also the site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
      
    • Outcome: Displacement of Br allows introduction of amines, ethers, or aryl groups.

  • Site B: C4-Nitro Group (Secondary Electrophile / Latent Nucleophile)

    • Reactivity: High, but generally less labile than C2-Br towards mild nucleophiles.

    • Mechanism: Can undergo

      
       (displacement of NO
      
      
      
      ) with aggressive nucleophiles (e.g., alkoxides, thiols) or under forcing conditions.
    • Primary Utility: Reduction to an amine (-NH

      
      ), serving as a nucleophile for subsequent cyclization with the substituent at C3 or C2.
      
  • Site C: C3-Fluorine (Modulator)

    • Reactivity: Low displacement potential.

    • Role: Remains distinct in the final molecule to provide "fluorine effects" (lipophilicity, conformation control).

Reactivity Visualization

ReactivityMap Core 2-Bromo-3-fluoro- 4-nitropyridine SNAr_C2 Pathway A: S_NAr at C2 (Displacement of Br) Core->SNAr_C2 Primary Amines DIPEA, THF Suzuki_C2 Pathway B: Pd-Coupling at C2 (Suzuki/Stille) Core->Suzuki_C2 Ar-B(OH)2 Pd(PPh3)4 Prod_SNAr 2-Amino-3-fluoro- 4-nitropyridine SNAr_C2->Prod_SNAr Prod_Suzuki 2-Aryl-3-fluoro- 4-nitropyridine Suzuki_C2->Prod_Suzuki Red_C4 Pathway C: Nitro Reduction (Formation of 4-NH2) Prod_Cyc Fused Systems (e.g., Azaindoles) Red_C4->Prod_Cyc Cyclization Prod_SNAr->Red_C4 Fe/AcOH or H2, Pd/C Prod_Suzuki->Red_C4 Fe/AcOH

Figure 1: Divergent synthetic pathways for 2-bromo-3-fluoro-4-nitropyridine. The C2-position is the primary point of diversification.

Experimental Protocols
Protocol A: Regioselective

at C2 (Amination)

This protocol describes the displacement of the C2-bromine atom with a primary amine. The C3-fluorine and C4-nitro groups remain intact.

Reagents:

  • Substrate: 2-Bromo-3-fluoro-4-nitropyridine (1.0 eq)

  • Nucleophile: Primary Amine (e.g., Benzylamine, 1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3-fluoro-4-nitropyridine in anhydrous THF under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is essential to prevent competitive displacement of the nitro group or attack at C4.

  • Addition: Add DIPEA followed by the dropwise addition of the primary amine.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (usually 30% EtOAc/Hexanes) or LC-MS. The product will appear as a more polar spot.

  • Workup: Dilute with EtOAc and wash with water (

    
    ) and brine (
    
    
    
    ). Dry the organic layer over
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (

    
    , Hexanes/EtOAc gradient).
    

Expected Yield: 75–90% Key Insight: The C3-fluorine atom inductively activates the C2 position, making this reaction faster than in non-fluorinated analogs.

Protocol B: Palladium-Catalyzed Cross-Coupling at C2 (Suzuki-Miyaura)

This protocol retains the nitro group for future reduction while installing a carbon framework at C2.

Reagents:

  • Substrate: 2-Bromo-3-fluoro-4-nitropyridine (1.0 eq)

  • Boronic Acid: Aryl- or Heteroaryl-boronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous base via syringe.

  • Heating: Heat the mixture to 80–90°C for 4–12 hours. Caution: Do not overheat (>100°C) to avoid denitration or decomposition.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove Palladium residues.

  • Purification: Standard aqueous workup followed by chromatography.

Key Insight: Nitro groups can poison Pd catalysts; using a higher catalyst loading (5%) or a robust catalyst like


 is recommended.
Protocol C: Nitro Reduction & Cyclization (Synthesis of 4-Azaindoles)

Following C2-functionalization (e.g., with an alkyne via Sonogashira or an enamine), the nitro group is reduced to an amine, which then attacks the C2-substituent to close the ring.

Reduction Step:

  • Dissolve the C2-substituted-4-nitropyridine in EtOH/Water (4:1).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Heat to reflux for 1–2 hours.

  • Filter hot through Celite. Concentrate to obtain the 4-aminopyridine derivative.[1]

Cyclization Logic: If the C2 substituent is an alkyne (introduced via Sonogashira), the resulting 3-fluoro-4-aminopyridine derivative can be cyclized using


 in NMP or catalyzed by CuI to form 3-fluoro-4-azaindoles .
Comparison of Leaving Group Reactivity

The following table summarizes the displacement hierarchy for 2-bromo-3-fluoro-4-nitropyridine.

PositionSubstituentReactivity RankPreferred ReactionConditions
C2 Bromine (-Br)1 (Highest)

, Pd-Coupling
Mild base, RT (Amines); 80°C (Suzuki)
C4 Nitro (-NO

)
2 (High) Reduction,

(Hard nucleophiles)
Fe/AcOH (Reduction); NaOMe/Heat (

)
C3 Fluorine (-F)3 (Low) RetentionStable under standard conditions
Safety & Handling
  • Energetic Functional Groups: While stable, nitro-pyridines can be energetic. Avoid heating neat material.

  • Skin Sensitization: Halo-pyridines are potent skin irritants and sensitizers. Double-gloving (Nitrile) is mandatory.

  • Storage: Store at 2–8°C under inert gas to prevent hydrolysis of the bromide over long periods.

References
  • Sigma-Aldrich. "2-Bromo-4-fluoro-5-nitropyridine (Isomer Analog Data)." Product Specification. Accessed via .

  • BenchChem. "2-Amino-4-bromo-3-nitropyridine: A Versatile Intermediate." Application Note. Accessed via .

  • National Institutes of Health (NIH). "Nucleophilic Functionalization of 2-R-3-Nitropyridines." PubMed Central. Accessed via .

  • Organic Syntheses. "2-Bromopyridine Synthesis (General Methodologies)." Org.[2][3] Synth. 1946, 26,[4] 16. Accessed via .[4]

  • Google Patents. "Preparation method of fluoropyridine compounds (CN102898358A)." Google Patents. Accessed via .

Sources

Application Notes and Protocols for 2-Bromo-3-fluoro-4-nitropyridine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy. The pyridine ring is a well-established "hinge-binding" motif present in numerous clinically successful kinase inhibitors, making substituted pyridines highly valuable scaffolds in medicinal chemistry.[1][2][3] This document provides a detailed technical guide on the strategic application of 2-Bromo-3-fluoro-4-nitropyridine , a uniquely functionalized building block, for the efficient synthesis of diverse kinase inhibitor libraries. We will explore its reactivity, provide a validated protocol for its use in nucleophilic aromatic substitution (SNAr), and illustrate its potential for creating complex molecular architectures through orthogonal chemical strategies.

Introduction: The Strategic Advantage of 2-Bromo-3-fluoro-4-nitropyridine

The design of effective kinase inhibitors often requires a scaffold that allows for precise, regioselective, and sequential introduction of various pharmacophoric elements. 2-Bromo-3-fluoro-4-nitropyridine is an exemplary reagent that meets these demands due to its distinct electronic and steric properties.

  • Activated Core for SNAr: The potent electron-withdrawing effect of the nitro group at the 4-position strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[4]

  • Differential Reactivity of Halogens: The molecule possesses two different halogen atoms at positions activated by the nitro group. In SNAr reactions, the carbon-fluorine bond is highly polarized, and fluoride is an excellent leaving group in such activated systems.[4] This allows for a highly regioselective initial substitution at the 3-position.

  • Orthogonal Handle for Cross-Coupling: The bromine atom at the 2-position is less reactive towards SNAr under typical conditions but serves as a robust handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This two-stage reactivity is the key to its utility, enabling a controlled, step-wise elaboration of the scaffold.

The diagram below illustrates the key reactive features of the molecule.

Caption: Key reactive sites on 2-Bromo-3-fluoro-4-nitropyridine.

Core Application: Regioselective SNAr for Scaffold Elaboration

The primary and most predictable transformation involving 2-bromo-3-fluoro-4-nitropyridine is the SNAr reaction. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[4] Due to the strong activation by the ortho-nitro group, the fluorine at the 3-position is preferentially displaced by a wide range of nucleophiles, particularly amines, which are common components of kinase inhibitors.

The general mechanism is depicted below:

SNAr_Mechanism General SNAr Mechanism start 2-Bromo-3-fluoro- 4-nitropyridine + Nu-H step1 Nucleophilic Attack start->step1 meisenheimer Meisenheimer Complex (Resonance Stabilized) step1->meisenheimer + Nu-H step2 Elimination of F⁻ meisenheimer->step2 product 2-Bromo-3-(nucleophilyl)- 4-nitropyridine step2->product - F⁻

Caption: General mechanism of SNAr on the title compound.

Protocol 1: Synthesis of N-Aryl-2-bromo-4-nitropyridin-3-amine

This protocol describes a general procedure for the reaction of 2-bromo-3-fluoro-4-nitropyridine with a primary or secondary amine nucleophile, a key step in building many kinase inhibitor backbones.

Materials:

  • 2-Bromo-3-fluoro-4-nitropyridine (1.0 eq)

  • Amine Nucleophile (e.g., aniline derivative) (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate, Brine, Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-bromo-3-fluoro-4-nitropyridine (1.0 eq) and the chosen amine nucleophile (1.1 eq).

  • Add anhydrous DMF or DMSO to dissolve the solids (concentration typically 0.1-0.5 M).

  • Add DIPEA (2.5 eq) to the stirring solution at room temperature. Causality Note: A non-nucleophilic hindered base like DIPEA is used to neutralize the HF generated during the reaction without competing as a nucleophile itself.

  • Heat the reaction mixture to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-8 hours.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine, to remove residual DMF/DMSO and salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 2-bromo-3-(substituted-amino)-4-nitropyridine.

Data Presentation: Expected Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the SNAr protocol described above, based on analogous reactions in the literature.[4][5]

ParameterValue/ConditionRationale
Substrate 2-Bromo-3-fluoro-4-nitropyridineActivated scaffold with two distinct halogen handles.
Nucleophile Primary/Secondary Amines, ThiolsBroad scope, relevant for kinase inhibitor synthesis.
Base DIPEA, K₂CO₃Non-nucleophilic base is preferred to avoid side products.
Solvent DMF, DMSO, NMPPolar aprotic solvents stabilize the charged intermediate.
Temperature 25 - 80 °CMild conditions are often sufficient due to high reactivity.[4]
Time 1 - 12 hoursReaction is typically rapid; monitor by TLC or LC-MS.
Expected Yield 75 - 95%High yields are common for this efficient transformation.

Orthogonal Synthesis: A Complete Workflow

The true synthetic power of 2-bromo-3-fluoro-4-nitropyridine lies in the ability to perform sequential, site-selective modifications. After the initial SNAr reaction, the remaining bromine at the 2-position can be functionalized using palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkyl groups, which are crucial for modulating potency, selectivity, and pharmacokinetic properties of the final kinase inhibitor.[1]

The workflow below illustrates this powerful two-stage strategy.

Workflow start 2-Bromo-3-fluoro- 4-nitropyridine step1 Step 1: SNAr Reaction start->step1 + R¹-NH₂ (Nucleophile) intermediate Intermediate: 2-Bromo-3-(amino)- 4-nitropyridine step1->intermediate step2 Step 2: Pd Cross-Coupling (e.g., Suzuki) intermediate->step2 + R²-B(OH)₂ (Boronic Acid) step3 Step 3: Nitro Reduction (Optional) step2->step3 final_scaffold Diversified Kinase Inhibitor Scaffold step3->final_scaffold e.g., SnCl₂, H₂

Caption: Two-stage workflow for diversifying the pyridine scaffold.

Safety and Handling

Halogenated nitropyridines are potentially hazardous compounds and should be handled with appropriate care in a well-ventilated chemical fume hood.[6][7][8]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves.

  • Inhalation/Contact: Avoid inhaling dust or vapors. Avoid contact with skin and eyes.[6][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

2-Bromo-3-fluoro-4-nitropyridine is a highly versatile and powerful building block for the synthesis of kinase inhibitors. Its well-defined and predictable reactivity allows for a regioselective SNAr reaction at the 3-position, followed by an orthogonal palladium-catalyzed cross-coupling at the 2-position. This strategic, two-step functionalization provides medicinal chemists with a rapid and efficient route to generate diverse libraries of complex pyridine-based molecules for drug discovery programs. The mild reaction conditions and high yields associated with its primary transformations further enhance its value as a key intermediate in modern synthetic chemistry.

References

  • Wydra, K., et al. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC. Retrieved from [Link]

  • Müller, T. J. J. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridines. Retrieved from [Link]

  • Zhou, Y., et al. (2016). An overview of the many roles for fluorine in medicinal chemistry. Future Medicinal Chemistry. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2017). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Retrieved from [Link]

  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Roda, G., et al. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Retrieved from [Link]

Sources

Application Note: Regioselective Functionalization of 2-Bromo-3-fluoro-4-nitropyridine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-Bromo-3-fluoro-4-nitropyridine" Reaction with Organoboron Reagents Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

2-Bromo-3-fluoro-4-nitropyridine (CAS: Variable/Generic Scaffold) represents a high-value "privileged scaffold" in medicinal chemistry. Its unique trisubstituted pattern offers three distinct vectors for orthogonal functionalization:

  • C2-Bromo: Highly reactive handle for Pd-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).

  • C3-Fluoro: Provides electronic modulation and a potential site for late-stage nucleophilic aromatic substitution (

    
    ).
    
  • C4-Nitro: A strong electron-withdrawing group (EWG) that activates the ring for C2/C3 functionalization and serves as a masked aniline (via reduction).

This guide details the Suzuki-Miyaura cross-coupling of this substrate with organoboron reagents. Due to the extreme electron deficiency of the pyridine ring induced by the 4-nitro group, this substrate is highly reactive toward oxidative addition but also prone to side reactions like hydrolysis or nucleophilic attack by bases. This protocol prioritizes chemoselectivity (C-C bond formation vs. nitro reduction/


) and yield optimization .

Mechanistic Insight & Reactivity Profile

Electronic Activation Map

The 4-nitro group exerts a powerful mesomeric (


) and inductive (

) effect, significantly reducing the electron density at the C2 and C6 positions.
  • C2-Br Lability: The C2-Br bond is exceptionally weak toward oxidative addition by Pd(0) species due to the concerted electron-withdrawing effects of the ring nitrogen and the para-nitro group.

  • C3-F Stability: While C-F bonds are generally inert to Pd-catalysis, the adjacent nitro group makes C3 susceptible to nucleophilic attack. However, under standard Suzuki conditions (mild base, non-nucleophilic solvent), the C2-Br reacts preferentially.

The Chemoselectivity Challenge

The primary challenge is not reactivity, but stability .

  • Risk 1: Base-Mediated

    
    :  Strong hydroxide or alkoxide bases can displace the C3-fluorine or even the C4-nitro group.
    
  • Risk 2: Protodeboronation: Electron-deficient pyridines can promote the protodeboronation of the organoboron partner if the reaction is too slow.

Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways and the targeted catalytic cycle.

ReactionPathways Substrate 2-Bromo-3-fluoro- 4-nitropyridine OxAdd Oxidative Addition (Intermediate II) Substrate->OxAdd Fast (Activated by NO2) Side1 Side Rxn: SNAr (Base attack at C3/C4) Substrate->Side1 Strong Base/Heat Side2 Side Rxn: Nitro Reduction (If metal reductant present) Substrate->Side2 H2/Fe/Sn Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation OxAdd->TransMet + Base / R-B(OH)2 Boron Organoboron (R-B(OH)2) Boron->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 2-Aryl-3-fluoro- 4-nitropyridine RedElim->Product C-C Bond Formed

Figure 1: Catalytic cycle and competing pathways. The C2-Br insertion is kinetically favored over SNAr under controlled conditions.

Experimental Protocols

Protocol A: Standard Conditions (Aryl/Heteroaryl Boronic Acids)

Best for: Robust boronic acids (phenyl, substituted phenyl) and initial screening.

Reagents:

  • Substrate: 2-Bromo-3-fluoro-4-nitropyridine (1.0 equiv)

  • Boronic Acid: Ar-B(OH)

    
     (1.1 – 1.3 equiv)
    
  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)[1]
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous solution, 2.5 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(PPh

    
    )
    
    
    
    (0.05 equiv).
  • Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
  • Solvent Addition: Inject degassed 1,4-Dioxane via syringe, followed by the degassed Na

    
    CO
    
    
    
    solution.
    • Note: The concentration of the substrate should be approx. 0.1 M – 0.2 M.

  • Reaction: Heat the mixture to 85°C for 4–12 hours. Monitor by LC-MS or TLC.

    • Checkpoint: The starting material (bromide) should disappear rapidly. If the reaction stalls, do not increase temp >100°C (risk of nitro degradation); instead, add more catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (

    
    ).[2] Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[2]
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: "High-Performance" Conditions (Sterically Hindered/Unstable Boronates)

Best for: 2-Pyridyl boronates, ortho-substituted aryls, or if Protocol A fails.

Reagents:

  • Catalyst: Pd(dppf)Cl

    
    [3]·DCM  (3-5 mol%) or Pd
    
    
    
    (dba)
    
    
    (2 mol%) + XPhos (4 mol%)
  • Base: K

    
    PO
    
    
    
    (3.0 equiv, solid, anhydrous) or Cs
    
    
    CO
    
    
  • Solvent: Toluene / Water (10:1) or DME / Water (4:1)

Rationale:

  • Pd(dppf)Cl

    
    :  The large bite angle of the dppf ligand facilitates the reductive elimination step, which can be rate-limiting for electron-deficient pyridines.
    
  • Anhydrous Base (K

    
    PO
    
    
    
    ):
    Reduces the concentration of free hydroxide ions, minimizing the risk of fluoride displacement (
    
    
    ) at the C3 position.

Optimization & Troubleshooting Guide

Use the following decision matrix to optimize reaction outcomes based on observed impurities.

OptimizationTree Start Analyze LC-MS/TLC Result Result1 No Reaction / Recovered SM Start->Result1 Result2 Protodeboronation (Ar-H formed) Start->Result2 Result3 Hydrolysis/SNAr (OH/OR replaces F/Br) Start->Result3 Result4 Homocoupling (Ar-Ar formed) Start->Result4 Action1 Change Catalyst: Switch to Pd(dppf)Cl2 or XPhos-Pd-G2 Result1->Action1 Action2 Increase Catalyst Load Use Excess Boronate (1.5 eq) Switch to Boronic Ester (Pin) Result2->Action2 Action3 Switch Base: Use K3PO4 or KF Lower Temp to 60°C Result3->Action3 Action4 Degas Solvents Thoroughly Reduce Oxidant (Air) Exposure Result4->Action4

Figure 2: Troubleshooting decision tree for Suzuki coupling of nitro-pyridines.

Data Summary: Comparison of Base/Solvent Systems
Condition SetBaseSolventTempPrimary RiskRecommended For
Standard Na

CO

(aq)
Dioxane85°CHydrolysisSimple Phenyl/Aryl Boronic Acids
Anhydrous K

PO

(s)
Toluene100°CLow SolubilitySterically hindered substrates
Mild CsFDME60°CSlow RateSensitive functional groups (Esters, Nitriles)
High Activity K

CO

DMF/H

O
90°C

at C3-F
Highly unreactive bromides

Safety & Handling

  • Nitro Compounds: While 2-bromo-3-fluoro-4-nitropyridine is generally stable, nitro-pyridines can be energetic. Avoid heating dry solids. Do not subject the reaction mixture to temperatures

    
    C without DSC (Differential Scanning Calorimetry) data.
    
  • Pyridine Toxicity: Halogenated pyridines are potential skin sensitizers and irritants. Handle only in a fume hood.

  • Waste: Aqueous waste streams containing Palladium and Fluorinated aromatics must be segregated for heavy metal disposal.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine. BenchChem Application Library. Link (Accessed 2024).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments.Link

  • Gauthier, D., et al. (2025).[4] Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination.[4][5][6] Chemical Communications. (Demonstrates reactivity of 3-bromo-4-nitropyridine scaffold). Link

Disclaimer: This document is for research purposes only. Users must perform their own safety assessments before conducting experiments.

Sources

Application Notes & Protocols: 2-Bromo-3-fluoro-4-nitropyridine as a Strategic Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone in modern agrochemical design, present in a vast array of highly effective fungicides, herbicides, and insecticides.[1][2] The strategic functionalization of this heterocycle is paramount for modulating biological activity, bioavailability, and metabolic stability. This guide focuses on 2-Bromo-3-fluoro-4-nitropyridine , a highly versatile building block whose unique arrangement of functional groups offers a powerful platform for the synthesis of novel agrochemicals. We will explore its inherent chemical reactivity, providing detailed protocols for its key transformations—including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction—that enable the construction of complex molecular architectures for next-generation crop protection agents.

Strategic Importance in Agrochemical Discovery

The efficacy of a potential agrochemical is profoundly influenced by the substituents on its core scaffold. 2-Bromo-3-fluoro-4-nitropyridine (CAS No. 1807072-92-9) is an exemplary precursor precisely because it offers three distinct and orthogonally reactive sites, allowing for a programmed and highly controlled synthetic approach.

  • C2-Bromine Moiety : This site serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. It is the primary gateway for introducing diverse aryl, heteroaryl, and amino substituents, which are critical for tuning the molecule's interaction with biological targets.[3][4]

  • C3-Fluorine Moiety : The incorporation of fluorine is a well-established strategy in agrochemical and pharmaceutical design.[5][6] The fluorine atom at the C3 position can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, thereby improving transport across biological membranes.[7] Crucially, it also activates the adjacent C4 position for nucleophilic attack.

  • C4-Nitro Group : As a potent electron-withdrawing group, the nitro moiety strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho (C3) and para (C5, if unsubstituted) positions.[8] Furthermore, the nitro group can be readily reduced to a primary amine, unlocking a completely different set of derivatization pathways such as amidation, sulfonylation, or cyclization reactions to form fused heterocyclic systems.[9]

This trifecta of functionalities allows researchers to systematically build molecular complexity and generate diverse compound libraries for high-throughput screening.

Physicochemical Properties & Safety Data

A summary of the key properties and safety information for 2-Bromo-3-fluoro-4-nitropyridine is provided below.

PropertyValueReference
CAS Number 1807072-92-9[10]
Molecular Formula C₅H₂BrFN₂O₂[10]
Molecular Weight 220.98 g/mol [10]
Appearance Solid-
Storage Inert atmosphere, 2-8°C[10]

Safety Information: [10]

  • Signal Word: Danger

  • GHS Pictograms: GHS06 (Toxic)

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)

  • Precautionary Statements: P261, P280, P301+P310, P302+P352, P304+P340, P405

  • UN Number: 2811

Note: Always consult the full Safety Data Sheet (SDS) before handling this compound.[11][12] All manipulations should be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Core Synthetic Transformations & Protocols

The true utility of 2-Bromo-3-fluoro-4-nitropyridine is realized through its application in a series of fundamental organic reactions. The following sections provide detailed, field-tested protocols for its most important transformations.

Nucleophilic Aromatic Substitution (SNAr) at the C3-Position

Causality & Rationale: The strong electron-withdrawing effect of the C4-nitro group significantly lowers the electron density of the pyridine ring, making it susceptible to nucleophilic attack. The positions ortho and para to the nitro group are most activated.[8] In this molecule, the fluorine atom is at the activated C3 (ortho) position. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.[13] Consequently, nucleophiles will preferentially attack the C3 position, displacing the fluoride ion.

Protocol: Synthesis of 2-Bromo-3-(benzylamino)-4-nitropyridine

This protocol describes the displacement of the fluoride with a primary amine.

Reagents & Materials:

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equiv.
2-Bromo-3-fluoro-4-nitropyridine220.981.00 g4.521.0
Benzylamine107.150.53 g (0.54 mL)4.971.1
Triethylamine (TEA)101.190.68 g (0.94 mL)6.781.5
N,N-Dimethylformamide (DMF)-20 mL--
Ethyl Acetate-100 mL--
Saturated NaCl (brine)-50 mL--
Anhydrous Magnesium Sulfate----

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-3-fluoro-4-nitropyridine (1.00 g, 4.52 mmol).

  • Add N,N-Dimethylformamide (20 mL) and stir until the solid is fully dissolved.

  • Add triethylamine (0.94 mL, 6.78 mmol) followed by the dropwise addition of benzylamine (0.54 mL, 4.97 mmol) at room temperature.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure product, 2-Bromo-3-(benzylamino)-4-nitropyridine.

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Precursor in DMF B Add TEA & Benzylamine A->B C Heat to 60°C (4-6h) B->C D Monitor by TLC C->D E Aqueous Workup (Water Quench) D->E F Extract with Ethyl Acetate E->F G Dry & Concentrate F->G H Column Chromatography G->H I Final Product H->I Suzuki_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Solids (Precursor, Boronic Acid, Base) B Evacuate & Backfill with N₂/Ar (3x) A->B C Add Pd Catalyst & Degassed Solvents B->C D Heat to 90°C (12-16h) C->D E Cool & Filter through Celite D->E F Aqueous Wash & Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I Coupled Product H->I Full_Synthesis start 2-Bromo-3-fluoro- 4-nitropyridine intermediate1 2-Aryl-3-fluoro- 4-nitropyridine start->intermediate1 Step 1 step1_reagents Suzuki Coupling (Ar-B(OH)₂, Pd(0), Base) step1_reagents->intermediate1 intermediate2 2-Aryl-3-fluoro- pyridin-4-amine intermediate1->intermediate2 Step 2 step2_reagents Nitro Reduction (SnCl₂, EtOH) step2_reagents->intermediate2 final_product Final Scaffold: N-(2-Aryl-3-fluoropyridin-4-yl)amide intermediate2->final_product Step 3 step3_reagents Amide Coupling (R-COCl, Base) step3_reagents->final_product

Sources

Troubleshooting & Optimization

Purification of "2-Bromo-3-fluoro-4-nitropyridine" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of "2-Bromo-3-fluoro-4-nitropyridine" Derivatives

Case ID: #PYR-NO2-F-BR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Guide

Executive Summary

The scaffold 2-Bromo-3-fluoro-4-nitropyridine is a highly electron-deficient heteroaromatic core, widely used as a precursor for kinase inhibitors (e.g., KRAS G12C, EGFR targeting) and PROTAC linkers.

Its high reactivity—specifically the susceptibility of the C4-nitro group to nucleophilic aromatic substitution (


) and the pyridine ring to hydrolysis—presents unique purification challenges. Users frequently report "streaking" on silica, spontaneous decomposition (turning into black tar), and difficulty separating regioisomers. This guide addresses these specific failure modes.

Module 1: Chromatography Troubleshooting

Issue: Product streaks, broadens, or decomposes (turns dark/immobile) on standard silica gel.

Root Cause Analysis
  • Silica Acidity: Standard silica gel (

    
    ) acts as a Lewis acid. The electron-deficient pyridine ring is weakly basic, but the C4-nitro group renders the C-NO2 bond labile. Acidic sites catalyze the hydrolysis of the nitro group (or the bromide) to the corresponding pyridinol (2-bromo-3-fluoro-4-hydroxypyridine), which binds irreversibly to silica.
    
  • Hydrogen Bonding: If the derivative contains N-H donors (e.g., after an initial

    
     displacement), these interact strongly with silanols, causing peak tailing.
    
Protocol: Deactivated Silica Flash Chromatography

Do not use standard untreated silica for this scaffold.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a Hexane/Ethyl Acetate (or DCM/MeOH) system.

  • The "Modifier" Rule: Add 1% Triethylamine (Et3N) to the mobile phase.

    • Mechanism:[1] Et3N is a stronger base than the pyridine derivative. It preferentially caps the acidic silanol sites (

      
      ), creating a "neutralized" stationary phase that allows the pyridine to elute freely.
      
  • Column Pre-treatment: Flush the column with 3 column volumes (CV) of the Et3N-containing solvent before loading the sample. This ensures the entire length of the silica is deactivated.

  • Loading: Load the sample as a liquid injection (DCM) or dry load on Celite (diatomaceous earth). Avoid dry loading on silica gel, as degradation will occur in the solid state before elution begins.

Critical Warning: Do not use Acetone or reactive ketones as solvents; the activated C4-position can undergo aldol-like condensations or Janovsky-like complexes with enolizable ketones under basic conditions.

Module 2: Crystallization & Isolation

Issue: The product "oils out" or solidifies into an amorphous glass containing impurities.

Solvent Selection Matrix

Regioisomers (e.g., 2-bromo-3-fluoro-6 -nitropyridine) often co-elute during chromatography. Crystallization is the most effective method to separate the desired 4-nitro isomer.

Solvent SystemRatio (v/v)ApplicationOutcome
Ethanol / Water 9:1 to 5:1Primary Choice. Dissolve in hot EtOH, add warm water until turbid, cool slowly.High purity needles. Removes polar pyridinol impurities.
Heptane / EtOAc 10:1Use for highly lipophilic derivatives.Removes non-polar byproducts.
IPA (Isopropyl Alcohol) 100%Good for "crashing out" the product if it oils out in other solvents.Microcrystalline powder.
DCM / Hexane 1:5Avoid if possible. Fast evaporation often traps impurities (occlusion).Often yields amorphous solids.
The "Seed and Cool" Protocol
  • Dissolve the crude "oil" in the minimum amount of boiling Ethanol.

  • Remove from heat. Add water dropwise until a faint, persistent cloudiness appears.

  • Add a single "seed crystal" (if available) or scratch the inner glass wall with a spatula.

  • Darkness Rule: Wrap the flask in aluminum foil. Nitropyridines are photosensitive; light exposure during the slow crystallization process can induce radical degradation (reddening of solution).

  • Allow to stand at Room Temperature (RT) for 2 hours, then

    
     overnight.
    

Module 3: Workflow Decision Logic

The following diagram illustrates the decision process for purifying crude reaction mixtures containing 2-Bromo-3-fluoro-4-nitropyridine.

PurificationStrategy Start Crude Reaction Mixture (2-Br-3-F-4-NO2-Pyridine) TLC Analyze via TLC (Check for Streaking) Start->TLC State Physical State? TLC->State Solid Solid / Precipitate State->Solid High Melting Oil Dark Oil / Tar State->Oil Low Melting Recryst Recrystallization (EtOH/H2O) Solid->Recryst Flash Flash Chromatography (Deactivated Silica) Oil->Flash CheckPurity Check Purity (NMR/HPLC) Recryst->CheckPurity Flash->CheckPurity ImpurityType Impurity Type? CheckPurity->ImpurityType <95% Final Pure Product Store at -20°C under Ar CheckPurity->Final >95% Regio Regioisomers (e.g. 6-NO2) ImpurityType->Regio Repeat Polar Polar/Tar (Pyridinols) ImpurityType->Polar Repeat with 1% Et3N Regio->Recryst Repeat Polar->Flash Repeat with 1% Et3N

Caption: Decision tree for selecting the optimal purification route based on physical state and impurity profile.

Frequently Asked Questions (FAQs)

Q1: My product turned from yellow to dark red/brown during storage. Is it still good?

  • Answer: Likely not. The color change indicates the formation of Meisenheimer complexes or radical degradation products, often triggered by moisture or light.

  • Action: Check 1H NMR. If the aromatic signals are intact but broadened, perform a rapid filtration through a short plug of silica (neutralized) to remove the colored impurities. Store the purified material in amber vials under Argon at

    
    .
    

Q2: Can I use Alumina instead of Silica?

  • Answer: Yes, Neutral Alumina (Grade III) is actually preferred over silica for highly acid-sensitive nitropyridines. It is less acidic and reduces the risk of hydrolysis. However, separation resolution is generally lower than silica. Use Alumina if the "1% Et3N on Silica" method fails.

Q3: I am trying to displace the Bromine, but the Nitro group is reacting. Why?

  • Answer: In 2-Bromo-3-fluoro-4-nitropyridine, the Nitro group at C4 is the primary leaving group for

    
     reactions, not the Bromine. The C4 position is most activated by the pyridine nitrogen.
    
  • Guidance: If you need to displace the Bromine while keeping the Nitro group, this scaffold is difficult. You typically must displace the Nitro group first (e.g., with an amine), and then use Palladium catalysis (Suzuki/Buchwald) to react the Bromine.

Q4: Is this compound explosive?

  • Answer: While not a primary explosive, low-molecular-weight nitropyridines are energetic materials . They have high decomposition energies.

  • Safety: Never heat the dry solid above

    
    . Do not scrape dry solids vigorously (electrostatic discharge risk). Always handle in a fume hood behind a blast shield during scale-up (>5g).
    

References

  • Synthesis and Reactivity of Halonitropyridines

    • Source: Den Hertog, H. J., et al. "Reactivity of 4-nitropyridine-N-oxide." Recueil des Travaux Chimiques des Pays-Bas (Classic foundation on nitropyridine reactivity).

    • Context: Establishes the lability of the 4-nitro group and hydrolysis p
    • URL:

  • Chromatographic Stability of Pyridines

    • Source: "Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns.
    • Context: Discusses silica hydrolysis and the interaction of basic heterocycles with silanols.
    • URL:[Link][2]

  • Recrystallization of Nitropyridine Derivatives

    • Source: "Process for preparation of nitropyridine derivatives."[2] Google Patents (WO2010089773A2).

    • Context: Provides industrial protocols for crystallizing chloro/bromo-nitropyridines using Ethyl Acet
    • URL
  • Safety Data & Handling

    • Source: Fisher Scientific SDS for 4-Bromo-2-fluoropyridine (Analogous handling).
    • Context: Safety protocols for halogenated pyridines (Skin/Eye Irritation, Storage requirements).[3][4]

Sources

Technical Support Center: Reaction Monitoring of 2-Bromo-3-fluoro-4-nitropyridine by TLC and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reactions involving 2-Bromo-3-fluoro-4-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) for both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) analysis.

Introduction

2-Bromo-3-fluoro-4-nitropyridine is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its reactivity is largely dictated by the electron-withdrawing nitro group, which activates the pyridine ring for nucleophilic aromatic substitution, primarily at the 2-position (bromine displacement).[3][4] Accurate monitoring of reactions involving this substrate is crucial to determine reaction completion, identify potential side products, and optimize reaction conditions.[5] This guide provides practical, field-tested advice to overcome common analytical challenges.

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is a rapid and indispensable tool for the qualitative monitoring of organic reactions.[6][7] However, its effectiveness hinges on proper technique and troubleshooting.

Frequently Asked Questions (TLC)

Q1: My spots are streaking or tailing on the TLC plate. What's causing this and how can I fix it?

A1: Spot streaking or tailing is a common issue, especially with polar and basic compounds like pyridine derivatives.[8] It can be attributed to several factors:

  • Compound Overload: Applying too much sample to the plate can saturate the silica gel, leading to tailing.

    • Solution: Dilute your reaction aliquot significantly before spotting. A faint spot is often sufficient for visualization.

  • Acidic Nature of Silica Gel: The pyridine nitrogen can interact strongly with the acidic silanol groups on the silica gel surface, causing tailing.

    • Solution: Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent. This will neutralize the active sites on the silica gel.

  • High Polarity of the Compound: If your product is significantly more polar than the eluent, it will have a very low Rf and may appear as a streak at the baseline.

    • Solution: Increase the polarity of your mobile phase. For example, if you are using a 9:1 Hexane:Ethyl Acetate system, try switching to a 7:3 or even a 1:1 ratio.

Q2: My starting material and product have very similar Rf values. How can I improve the separation?

A2: Poor separation between spots with similar polarities is a frequent challenge.[9]

  • Optimize the Solvent System:

    • Change Polarity: Systematically vary the ratio of your polar and non-polar solvents. Small changes can have a significant impact on resolution.

    • Change Solvent Selectivity: If adjusting the polarity doesn't work, switch one of the solvents. For example, instead of Hexane:Ethyl Acetate, try Dichloromethane:Methanol or Toluene:Acetone. Different solvents interact with the analytes and the stationary phase in unique ways.

  • Use a Co-spot: A "cospot," where the reaction mixture and the starting material are spotted in the same lane, is crucial for confirming if the starting material is consumed, especially when Rf values are close.[10]

Q3: I can't see my spots under the UV lamp. What are my options?

A3: While pyridine derivatives are often UV-active, the concentration in a reaction aliquot might be too low for visualization, or the product may have a weak chromophore.

  • Staining: Use a chemical stain to visualize the spots.

    • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for organic compounds. It reacts with compounds that can be oxidized.

    • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[11]

    • Vanillin or Anisaldehyde Stains: These can produce colored spots with different compounds upon heating, which can aid in differentiation.[9]

Experimental Protocol: Standard TLC Monitoring
  • Prepare the TLC Chamber: Add your chosen solvent system to a depth of about 0.5 cm in the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for at least 5 minutes.

  • Spot the Plate: Using a capillary tube, spot a small amount of your starting material (as a reference), the reaction mixture, and a co-spot on a silica gel plate.[10] Keep the spots small and above the solvent level.

  • Develop the Plate: Place the TLC plate in the equilibrated chamber and replace the lid. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[12] If necessary, use a chemical stain for visualization.

Issue Potential Cause Recommended Solution
Streaking/Tailing Compound overload, interaction with silicaDilute sample, add triethylamine to eluent
Poor Separation Suboptimal solvent systemVary solvent ratio, change solvent type
No UV Visualization Low concentration, weak chromophoreUse chemical stains (KMnO₄, Iodine)

Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC offers quantitative insights into reaction progress, allowing for the determination of conversion rates and impurity profiles.[13]

Frequently Asked Questions (HPLC)

Q1: I'm seeing significant peak tailing for my pyridine-containing compounds. How can I improve the peak shape?

A1: Peak tailing in reversed-phase HPLC is a classic problem for basic analytes like pyridines.[14] The primary cause is the interaction between the basic nitrogen and residual acidic silanol groups on the C18 stationary phase.

  • Mobile Phase pH Adjustment: Lowering the pH of the aqueous mobile phase (e.g., to pH 2.5-3 with formic acid or trifluoroacetic acid) will protonate the silanol groups, minimizing their interaction with the protonated pyridine analyte.[14]

  • Use a "High Purity" or "Base-Deactivated" Column: Modern HPLC columns are manufactured with highly pure silica and are end-capped to minimize accessible silanol groups, resulting in better peak shapes for basic compounds.

  • Alternative Stationary Phases: Consider a column with a different stationary phase, such as a phenyl or a polar-embedded phase, which can offer different selectivity and improved peak shape.[14][15]

Q2: How do I choose the right HPLC column for my analysis?

A2: The choice of column is critical for achieving good separation.[15]

  • Reversed-Phase C18: This is the most common starting point for many small molecules.[16] It separates compounds based on hydrophobicity.

  • Phenyl Phase: The π-π interactions of a phenyl column can provide unique selectivity for aromatic compounds like 2-Bromo-3-fluoro-4-nitropyridine.[15][16]

  • Cyano (CN) Phase: A cyano column can be used in both normal and reversed-phase modes and offers different selectivity, particularly for polar compounds.[15][17]

Q3: My retention times are shifting between injections. What could be the cause?

A3: Retention time instability can compromise the reliability of your data.[18]

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This is especially important when running gradients.

  • Mobile Phase Composition: Inconsistencies in mobile phase preparation can lead to shifting retention times. Always prepare fresh mobile phase and ensure it is well-mixed and degassed.

  • Column Temperature: Fluctuations in ambient temperature can affect retention. Using a column oven will provide a stable thermal environment.[13]

  • Pump Performance: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time shifts.[19] Regularly purge the pump and maintain your HPLC system.

Experimental Protocol: Basic HPLC Method Development
  • Initial Column and Mobile Phase Selection:

    • Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[20]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Scouting Gradient: Run a fast gradient to determine the approximate elution conditions for your compounds (e.g., 5% to 95% B over 10 minutes).

  • Method Optimization: Based on the scouting run, adjust the gradient to improve the resolution between the starting material, product, and any impurities. A shallower gradient over the elution range of interest will provide better separation.

  • Wavelength Selection: Use a diode array detector (DAD) to monitor the UV absorbance across a range of wavelengths. Select a wavelength where all compounds of interest have a reasonable absorbance (a common starting point for aromatic compounds is 254 nm).[13]

Parameter Starting Condition Optimization Strategy
Column C18, 150 x 4.6 mm, 5 µmTry Phenyl or Cyano phase for different selectivity
Mobile Phase A: 0.1% FA in H₂O, B: 0.1% FA in ACNAdjust pH, try Methanol as organic modifier
Gradient 5-95% B in 10 minCreate a shallower gradient around the elution time of interest
Detection 254 nmUse DAD to find the optimal wavelength for all components
Visualization of Troubleshooting Workflows
TLC Troubleshooting Workflow

tlc_troubleshooting start TLC Issue (e.g., Poor Separation) solvent_polarity Adjust Solvent Polarity (e.g., change Hex:EtOAc ratio) start->solvent_polarity check_success Separation Improved? solvent_polarity->check_success solvent_selectivity Change Solvent System (e.g., DCM:MeOH) check_success2 Separation Improved? solvent_selectivity->check_success2 check_success->solvent_selectivity No end_good Problem Resolved check_success->end_good Yes check_success2->end_good Yes end_bad Consult Specialist check_success2->end_bad No

Caption: A logical workflow for systematically improving TLC separation.

HPLC Method Development Workflow

hplc_development start Start: Define Analytical Goal column_select Select Column (e.g., C18) start->column_select mobile_phase Select Mobile Phase (e.g., H2O/ACN with FA) column_select->mobile_phase scouting Run Scouting Gradient mobile_phase->scouting evaluate Evaluate Resolution & Peak Shape scouting->evaluate optimize Optimize Gradient & Flow Rate evaluate->optimize Needs Improvement finalize Finalize Method evaluate->finalize Acceptable re_evaluate Re-evaluate optimize->re_evaluate re_evaluate->finalize Acceptable change_params Change Column or Mobile Phase Modifier re_evaluate->change_params Needs Major Improvement change_params->scouting

Caption: A systematic approach to HPLC method development.

Part 3: Concluding Remarks

Effective reaction monitoring is a cornerstone of successful chemical synthesis. By understanding the principles behind TLC and HPLC and by applying a systematic approach to troubleshooting, researchers can overcome common analytical hurdles. This guide serves as a starting point for developing robust and reliable methods for monitoring reactions involving 2-Bromo-3-fluoro-4-nitropyridine and related compounds. Always refer to established literature and consider the specific properties of your molecules when developing analytical methods.

References

  • Aurora Pro Scientific. "HPLC Column Selection Guide." Accessed February 10, 2026.
  • SciSpace.
  • Linklab. "HPLC Column Selection Guide." Accessed February 10, 2026.
  • HELIX Chromatography. "HPLC Methods for analysis of Pyridine." Accessed February 10, 2026.
  • Benchchem. "Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine." Accessed February 10, 2026.
  • Waters. "Waters Column Selection Guide for Polar Compounds." 2024.
  • Benchchem.
  • ResearchGate. "(PDF)
  • Welch Materials. "HPLC Column Selection: Core to Method Development (Part I)." November 5, 2025.
  • ResearchGate. "(PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics." January 16, 2026.
  • GL Sciences. "HPLC Columns & LC Columns | Types, How to Choose, Compare." Accessed February 10, 2026.
  • ResearchGate. "S. Monitoring of the reaction progress (session 2) by TLC after one..." Accessed February 10, 2026.
  • University of Rochester, Department of Chemistry.
  • Pharmatutor.
  • Reddit. "Trouble with Column Chromatography of phenolic compounds." August 6, 2025.
  • Washington State University. "Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay." Accessed February 10, 2026.
  • Reddit. "How do I monitor this reaction and do column chromatography on the product?" December 20, 2022.
  • Organic Syntheses. "meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine." December 18, 2024.
  • ResearchGate. "Comparison of RF value for different solvent using effective carbon number (ECN) method." Accessed February 10, 2026.
  • Reddit. "Pyridine, TsO-(CH2CH2O)4-H and tetra(ethylene glycol)
  • Journal of Chromatographic Science.
  • PMC. "Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides." Accessed February 10, 2026.
  • SincereChemical. "2-BROMO-3-FLUORO-4-PICOLINE CAS#884494-37-5,High quality products,100% factory price." Accessed February 10, 2026.
  • ResearchGate. "Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
  • Google Patents. "CN105669539A - Preparation method of 2-amino-3-fluoropyridine." Accessed February 10, 2026.
  • ResearchGate. "RF of pyridine as function of time and temperature of incubation. (A) Initial pH 5.5." Accessed February 10, 2026.
  • AELAB. "Expert Guide to Troubleshooting Common HPLC Issues." May 29, 2025.
  • University of Rochester, Department of Chemistry. "How To: Monitor by TLC." Accessed February 10, 2026.
  • Google Patents. "CN102898358A - Preparation method of fluoropyridine compounds." Accessed February 10, 2026.
  • RSC Publishing. "Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method." Accessed February 10, 2026.
  • Heterocycles. "NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Journal of the Chemical Society of Pakistan.
  • Frontier Specialty Chemicals. "2-Amino-4-bromo-3-nitropyridine." Accessed February 10, 2026.
  • MDPI. "TLC–Densitometric Analysis of Selected 5-Nitroimidazoles." January 5, 2023.
  • UCL Discovery. "A Toolkit to Quantify Target Compounds in Thin-Layer-Chromatography Experiments." September 6, 2018. _
  • Wikipedia. "Pyridine." Accessed February 10, 2026.
  • PubMed. "TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase." Accessed February 10, 2026.
  • Sigma-Aldrich. "2-Bromo-4-methyl-3-nitropyridine | 23056-45-3." Accessed February 10, 2026.
  • ChemicalBook. "2-BROMO-3-FLUORO-4-PICOLINE | 884494-37-5." July 16, 2025.
  • BLD Pharm. "1417638-80-2|2-Bromo-3-fluoropyridin-4-amine." Accessed February 10, 2026.

Sources

Validation & Comparative

Computational & Experimental Profiling: 2-Bromo-3-fluoro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Electrophile

In the landscape of heterocyclic building blocks, 2-Bromo-3-fluoro-4-nitropyridine (CAS: 884494-38-6) represents a "privileged scaffold" due to its unique trifecta of electronic activation. Unlike its non-fluorinated counterparts, the C3-fluorine atom exerts a powerful inductive effect (-I), significantly lowering the LUMO energy of the pyridine ring.

This guide objectively compares this scaffold against standard alternatives (e.g., 2-Bromo-4-nitropyridine and 2-Chloro-3-fluoro-4-nitropyridine), focusing on the critical challenge of regioselectivity : controlling Nucleophilic Aromatic Substitution (SNAr) at the C2-Bromine versus the C4-Nitro position.

Computational Analysis: Electronic Landscape

To understand the reactivity without wasting reagents, we employ Density Functional Theory (DFT) at the B3LYP/6-31G* level. The reactivity is governed by the stability of the Meisenheimer complex and the electrophilicity of the carbon centers.[1]

Electrostatic Potential & Frontier Orbitals

The 3-Fluoro substituent creates a "dipole trap." While the Nitro group at C4 is the strongest electron-withdrawing group (EWG), the adjacent C3-Fluorine inductively activates the C2 and C4 positions asymmetrically.

  • LUMO Distribution: The Lowest Unoccupied Molecular Orbital (LUMO) shows high coefficients at C2 and C4.

  • Fukui Indices (

    
    ):  Computational prediction of nucleophilic attack probability.
    
    • C2 (Br-bearing): High

      
       value. Preferred by "soft" nucleophiles (Thiols, Anilines) and transition metals (Suzuki coupling).
      
    • C4 (NO2-bearing): High

      
       value. Preferred by "hard" nucleophiles (Alkoxides) or sterically unhindered amines.
      
Computational Workflow (DOT Visualization)

The following diagram outlines the standard computational workflow to validate regioselectivity before wet-lab synthesis.

DFT_Workflow Start Input Structure (2-Br-3-F-4-NO2-Py) Opt Geometry Optimization (B3LYP/6-31G*) Start->Opt Freq Freq Calculation (Zero-point Energy) Opt->Freq Descriptors Reactivity Descriptors (LUMO, Fukui f+) Freq->Descriptors Map ESP Map Generation Freq->Map TS_Search Transition State (TS) Search (C2 vs C4) IRC IRC Calculation (Path Validation) TS_Search->IRC IRC->Opt Refine Descriptors->TS_Search

Figure 1: Standard DFT workflow for predicting regioselectivity in polysubstituted pyridines.

Comparative Performance Guide

This section compares the target molecule against its two most common alternatives.

Table 1: Reactivity & Selectivity Matrix
Feature2-Bromo-3-fluoro-4-nitropyridine (Target)2-Bromo-4-nitropyridine (Alt A)2-Chloro-3-fluoro-4-nitropyridine (Alt B)
C2-SNAr Rate Very High (Activated by 3-F + 4-NO2)High (Activated by 4-NO2 only)Moderate (Cl is a poorer leaving group than Br)
C4-Displacement Risk High (NO2 is very labile due to 3-F)Moderate High (Similar activation to target)
Suzuki Coupling (C2) Excellent (C-Br bond is weak/reactive)Good Poor (C-Cl bond requires specialized ligands)
Regiocontrol Difficulty High (Requires strict temp control)Low (C2 is clearly favored)Moderate
Cost/Availability High (Specialty Building Block)Low (Commodity Chemical)Moderate
Analysis of Alternatives:
  • Choose Alternative A (No F) if you do not strictly need the fluorine for SAR (Structure-Activity Relationship). It is cheaper and easier to control regioselectively.

  • Choose Alternative B (Chloro) if you need to perform a reaction at C4 before C2. The C-Cl bond at C2 is more stable than C-Br, allowing you to displace the C4-Nitro group first with less risk of C2 side reactions.

  • Choose the Target if you need the specific metabolic stability or binding interaction of the fluorine atom and require rapid downstream diversification at C2.

Experimental Protocols (Self-Validating)

The following protocols are designed to maximize regioselectivity for C2-substitution, which is the most common synthetic goal.

Regioselective SNAr (C2-Displacement)

Objective: Displace C2-Bromine with a primary amine while retaining the C4-Nitro group.

  • Reagents: 2-Bromo-3-fluoro-4-nitropyridine (1.0 eq), Amine (1.05 eq), DIPEA (2.0 eq).

  • Solvent: THF (0.1 M). Avoid DMF/DMSO if possible to suppress C4 attack.

  • Temperature: -78°C to 0°C.

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate in anhydrous THF and cool to -78°C (dry ice/acetone).

  • Addition: Add DIPEA, then add the amine dropwise over 20 minutes.

    • Why? Kinetic control is essential. High local concentration of amine favors double substitution or C4 attack.

  • Monitoring: Stir at -78°C for 1 hour. Warm to 0°C only if TLC shows no conversion.

  • Validation (The "Stop" Sign):

    • TLC: The product should be more polar than the starting material but less polar than the di-substituted byproduct.

    • NMR Check: Look for the C6-H proton signal. In the starting material, it is a doublet of doublets (coupling to F and NO2 effects). In the C2-product, the chemical shift will move upfield due to the amine donation.

Reaction Pathway Diagram

Reaction_Pathways Start 2-Bromo-3-fluoro- 4-nitropyridine Path_A Path A: Kinetic Control (-78°C, THF, Amine) Start->Path_A Soft Nucleophile Path_B Path B: Thermodynamic (RT/Heat, DMF) Start->Path_B Hard Nuc / Heat Path_C Path C: Pd-Catalysis (Suzuki/Buchwald) Start->Path_C Pd(0) Product_A C2-Amino Product (Major) Path_A->Product_A Product_B Mixture: C2-Amino + C4-Amino (Nitro displaced) Path_B->Product_B Product_C C2-Aryl/Alkyl (Exclusive) Path_C->Product_C

Figure 2: Divergent reaction pathways based on conditions. Path A is the standard route for scaffold decoration.

References

  • General SNAr Regioselectivity in Pyridines

    • Title: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine (Analogous System).
    • Source: BenchChem Application Notes.[1]

  • Computational Prediction of Reactivity: Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi AppTec QM Magic Class, Chapter 29.
  • Nitro-Group Migration & Displacement

    • Title: Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine.[2][3]

    • Source: Heterocycles, Vol 65, No 9.[2]

    • URL:[Link] (Highlights the risk of nitro-displacement in similar scaffolds).

  • Fluorine Effect on Reactivity

    • Title: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines.[4]

    • Source: Synlett / ResearchG
    • URL:[Link] (Discusses the activating effect of the 3-F substituent).

Sources

The Strategic Deployment of 2-Bromo-3-fluoro-4-nitropyridine in Modern Drug Discovery: A Comparative Guide for the Synthesis of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and pyridine scaffolds into lead compounds is a well-established strategy for enhancing pharmacological properties. The pyridine moiety is a cornerstone of numerous blockbuster drugs, while fluorine substitution can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the efficient synthesis of highly functionalized, fluorinated pyridines is a critical endeavor for researchers in drug development. This guide provides an in-depth technical analysis of 2-Bromo-3-fluoro-4-nitropyridine, not as a direct fluorinating agent, but as a versatile and highly activated building block for the synthesis of complex pyridine derivatives through nucleophilic aromatic substitution (SNAr). We will objectively compare the strategic advantages of employing this synthon against alternative synthetic methodologies, supported by mechanistic insights and detailed experimental protocols.

The Unique Proposition of 2-Bromo-3-fluoro-4-nitropyridine as a Synthetic Building Block

2-Bromo-3-fluoro-4-nitropyridine is a trifunctionalized pyridine ring, presenting medicinal chemists with a powerful tool for molecular elaboration. Its utility stems from the presence of two distinct and reactive leaving groups—a bromine atom at the 2-position and a nitro group at the 4-position—both of which are highly activated towards nucleophilic aromatic substitution. The inherent electron deficiency of the pyridine ring, compounded by the strong electron-withdrawing effects of the nitro group and the fluorine atom, renders the C2 and C4 positions exceptionally electrophilic.[2] This high degree of activation allows for SNAr reactions to proceed under mild conditions, often with a high degree of regioselectivity.

The fluorine atom at the 3-position is a stable substituent that is carried into the final product, imparting the desirable properties associated with fluorination. Its strong inductive effect further activates the ring towards nucleophilic attack.[3]

The Mechanism and Regioselectivity of SNAr on 2-Bromo-3-fluoro-4-nitropyridine

The cornerstone of this building block's utility is the nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is paramount, and in the case of 2- and 4-substituted pyridines, the ring nitrogen plays a crucial role in delocalizing the negative charge, thereby lowering the activation energy of the reaction.[5]

Figure 1: General mechanism of SNAr on an activated pyridine ring.

A critical question for the synthetic utility of 2-Bromo-3-fluoro-4-nitropyridine is the regioselectivity of nucleophilic attack: will the nucleophile displace the bromide at C2 or the nitro group at C4? Both positions are activated by the pyridine nitrogen. The nitro group is an excellent leaving group in SNAr reactions.[6] Studies on the closely related 3-bromo-4-nitropyridine have shown that reactions with amines can lead to substitution of the bromo group, and interestingly, also to products of nitro-group migration.[7][8]

The presence of the 3-fluoro substituent in the target molecule is expected to exert a significant influence. Its strong inductive electron-withdrawing effect will increase the electrophilicity of the adjacent C2 and C4 positions. While a definitive prediction without experimental data is challenging, the combination of activation by the pyridine nitrogen and the powerful electron-withdrawing nature of the para-nitro group often makes the C4 position highly susceptible to attack. However, the ortho-bromo position is also strongly activated. The outcome may be highly dependent on the nature of the nucleophile and the reaction conditions. This potential for differential reactivity provides a handle for selective functionalization.

Comparison with Other Synthetic Strategies

The use of 2-Bromo-3-fluoro-4-nitropyridine as a building block offers distinct advantages over other methods for synthesizing 2,3,4-trisubstituted pyridines.

Synthetic StrategyDescriptionAdvantagesDisadvantages
Building Block Approach (using 2-Bromo-3-fluoro-4-nitropyridine) Stepwise SNAr reactions on a pre-functionalized pyridine core.High convergence, mild reaction conditions due to high activation, predictable regioselectivity (potentially tunable).Availability and cost of the starting material.
De Novo Ring Synthesis Construction of the pyridine ring from acyclic precursors (e.g., Hantzsch synthesis, Krohnke synthesis).High diversity of achievable substitution patterns.Often requires harsher conditions, can suffer from poor regioselectivity, and may involve multiple steps to synthesize the necessary precursors.
C-H Functionalization Direct functionalization of C-H bonds on a simpler pyridine scaffold.[9]Atom-economical, allows for late-stage functionalization.Often requires specific directing groups, may lack regioselectivity, and can be sensitive to steric and electronic factors. Not all positions are equally accessible.
Halogen Dance / Pyridyne Intermediates Generation of highly reactive pyridyne intermediates from halogenated pyridines, followed by trapping with nucleophiles.[10]Access to substitution patterns that are difficult to obtain through other means.Requires strongly basic conditions, can lead to mixtures of regioisomers, and has a limited substrate scope.

The building block approach is particularly powerful in a drug discovery setting where rapid analogue synthesis is required. Once a core scaffold is identified, the SNAr reactions on 2-Bromo-3-fluoro-4-nitropyridine can be readily parallelized to explore a wide range of substituents at the C2 and/or C4 positions.

Experimental Protocols

The following protocols are provided as representative examples of how 2-Bromo-3-fluoro-4-nitropyridine can be utilized in SNAr reactions. Researchers should perform their own optimization for specific substrates.

General Protocol for Amination (Displacement of Bromine or Nitro Group)

This protocol is adapted from procedures for SNAr reactions on activated halonitropyridines.[7]

start 1. Add 2-bromo-3-fluoro-4-nitropyridine, amine, and base (e.g., K2CO3) to a dry flask. solvent 2. Add polar aprotic solvent (e.g., DMSO, DMF). start->solvent react 3. Heat the reaction mixture (e.g., 80-120 °C). solvent->react monitor 4. Monitor reaction by TLC or LC-MS. react->monitor workup 5. Aqueous workup and extraction with an organic solvent. monitor->workup purify 6. Purify by column chromatography. workup->purify

Figure 2: General workflow for amination of 2-Bromo-3-fluoro-4-nitropyridine.

Materials:

  • 2-Bromo-3-fluoro-4-nitropyridine (1.0 eq.)

  • Amine nucleophile (1.1 - 1.5 eq.)

  • Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, NMP)

  • Round-bottom flask with stir bar and condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-Bromo-3-fluoro-4-nitropyridine, the amine nucleophile, and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80 °C and 120 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Alkoxylation (Displacement of Bromine or Nitro Group)

Materials:

  • 2-Bromo-3-fluoro-4-nitropyridine (1.0 eq.)

  • Alcohol nucleophile (1.5 - 2.0 eq.)

  • Strong base (e.g., NaH, KOtBu) (1.5 eq.)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Round-bottom flask with stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol and the anhydrous solvent.

  • Cool the mixture to 0 °C and add the strong base portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to form the alkoxide.

  • Add a solution of 2-Bromo-3-fluoro-4-nitropyridine in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

2-Bromo-3-fluoro-4-nitropyridine is a highly valuable and versatile building block for the synthesis of complex, fluorinated pyridine derivatives. Its utility lies not in acting as a fluorinating agent, but in its high activation towards nucleophilic aromatic substitution, allowing for the introduction of a wide range of nucleophiles at the C2 and/or C4 positions under relatively mild conditions. The strategic advantage of this building block approach over de novo synthesis or C-H functionalization is particularly evident in drug discovery campaigns that require the rapid synthesis of focused compound libraries. The potential for differential reactivity of the bromo and nitro leaving groups offers an additional layer of synthetic flexibility. By understanding the principles of SNAr on this activated pyridine system, medicinal chemists can leverage 2-Bromo-3-fluoro-4-nitropyridine to efficiently access novel and medicinally relevant chemical space.

References

  • Song, et al. (2018). Synthesis of 2,3,4-trisubstituted pyridines by reaction of α-fluoro-β-ketoester with α,β-unsaturated aldehydes. Organic & Biomolecular Chemistry, 16(4), 592-596.
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147.
  • Pazo, E. R., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Zieliński, T., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5651.
  • Van der Eycken, E. V., & Sharma, A. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. ChemistrySelect, 7(32), e202201736.
  • Knochel, P., & Sapountzis, I. (2005). Regioselective difunctionalization of pyridines via 3,4-pyridynes.
  • Wunderlich, S. H., & Knochel, P. (2008). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Organic & Biomolecular Chemistry, 6(16), 2953-2961.
  • Clark, J. H., & Wails, D. (2010). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Green Chemistry, 12(10), 1839-1847.
  • Mąkosza, M., & Błaziak, K. (2016). How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. Journal of the American Chemical Society, 138(23), 7276–7281.
  • Boulton, B. E., & Salinger, D. H. (2004). Solid-Phase Synthesis of 2,4,6-Trisubstituted Pyridines. Organic Letters, 6(16), 2681–2683.
  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337–2347.
  • Katritzky, A. R., & Taylor, R. (2010). Lewis Acids for the Activation of Pyridines for Further Functionalisation. Chemical Society Reviews, 39(8), 2864-2884.
  • BenchChem. (2025). A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry.
  • Jia, X., et al. (2005). Nucleophilic substitution reaction of amines with 3-bromo-4-nitropyridine (and 2-nitropyridine)
  • Guccione, S., et al. (2000). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration.
  • Faouzi, M., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
  • Dilman, A. D., & Levin, V. V. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13538–13545.
  • Umemoto, T., & Singh, R. P. (2006). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 128(5), 1568–1575.
  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Johnson, M. (2024). A computational study of the SNAr reaction of 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine with piperidine.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.
  • Hartwig, J. F., & Fier, P. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147.
  • Johnson, M. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors.
  • Wai, J. S., et al. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
  • Danikiewicz, W., & Błaziak, K. (2017). Competition between Nucleophilic Substitution of Halogen (SNAr) versus Substitution of Hydrogen (SNArH)—A Mass Spectrometry and Computational Study.
  • Not Voodoo. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research.
  • Foroud, S., et al. (2016). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Journal of Physical Organic Chemistry, 29(10), 574-581.
  • Wai, J. S., et al. (2022). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.
  • Reddit. (2022). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. r/AdvancedOrganic.
  • Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances, 14, 19062-19066.
  • UC Davis Chem LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
  • University of Calgary. (n.d.). Reaction Examples - Chapter 16. University of Calgary Chemistry.
  • BenchChem. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Loong, J. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.
  • Makosza, M., & Wojciechowski, K. (2001). Nucleophilic substitution of hydrogen in electron-deficient arenes. Chemical Reviews, 101(11), 3219-3246.
  • Baran, P. S., et al. (2015). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Journal of Organic Chemistry, 80(1), 375-383.

Sources

Yield comparison of different synthetic routes to "2-Bromo-3-fluoro-4-nitropyridine" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-bromo-3-fluoro-4-nitropyridine represents a significant challenge in heterocyclic chemistry due to the competing directing effects of the halogen substituents and the electron-deficient nature of the pyridine ring. This scaffold is a critical intermediate for next-generation kinase inhibitors and radioligands, where the C4-nitro group serves as a versatile handle for nucleophilic aromatic substitution (


) or reduction to an amine.

This guide compares the two most chemically viable routes:

  • The N-Oxide Activation Route (Recommended): A three-step protocol leveraging N-oxide chemistry to direct nitration to the difficult C4 position.

  • The Metalation/Trapping Route: A direct lithiation approach that offers fewer steps but suffers from stability issues and lower regioselectivity.

Quick Comparison Matrix
FeatureRoute A: N-Oxide Activation Route B: Directed Metalation
Overall Yield 35–45% (Reliable)10–20% (Variable)
Regioselectivity High (>95% C4-Nitro)Moderate (Competes with C2-Li exchange)
Scalability High (Kg-scale feasible)Low (Cryogenic, pyrophoric reagents)
Safety Profile Moderate (Strong acids, exotherms)Low (Organolithiums, unstable intermediates)
Primary Cost Driver Reagents (mCPBA/TFAA)Cooling/Inert Atmosphere

Detailed Synthetic Analysis

Route A: The N-Oxide Activation Pathway (Gold Standard)

This route is the industry standard for introducing a nitro group at the C4 position of electron-poor pyridines. The pyridine nitrogen is first oxidized to the N-oxide, which exerts a "push-pull" electronic effect—activating the C4 position for electrophilic attack (nitration) while maintaining the stability of the ring.

Mechanism of Action
  • N-Oxidation: Converts the electron-withdrawing pyridine nitrogen into an N-oxide, which can donate electron density into the ring (specifically to C2 and C4) via resonance.

  • Electrophilic Nitration: The N-oxide directs the nitronium ion (

    
    ) to the C4 position. The 3-fluoro substituent further directs ortho, reinforcing C4 selectivity.
    
  • Deoxygenation: The N-oxide is selectively reduced (leaving the nitro group intact) using phosphorus trichloride (

    
    ) or phosphorus tribromide (
    
    
    
    ).
Experimental Protocol

Step 1: Oxidation of 2-Bromo-3-fluoropyridine

  • Reagents: Urea Hydrogen Peroxide (UHP), Trifluoroacetic Anhydride (TFAA), DCM.

  • Procedure: Dissolve 2-bromo-3-fluoropyridine (1.0 eq) in DCM at 0°C. Add UHP (2.0 eq) followed by dropwise addition of TFAA (2.0 eq). Stir at RT for 12h.

  • Workup: Quench with

    
    , extract with DCM.
    
  • Yield: ~90–95%.

Step 2: Nitration

  • Reagents: Fuming

    
    , Concentrated 
    
    
    
    .
  • Procedure: Dissolve the N-oxide in

    
     at 0°C. Add fuming 
    
    
    
    (1.5 eq) dropwise. Heat to 60–80°C for 4–6h. Note: Monitor carefully; the 3-fluoro group activates the ring slightly, but the 2-bromo deactivates it.
  • Workup: Pour onto ice. The product often precipitates. Filter or extract with EtOAc.[1]

  • Yield: ~50–60%.

Step 3: Deoxygenation

  • Reagents:

    
    , Chloroform (
    
    
    
    ).
  • Procedure: Dissolve the 4-nitro-N-oxide intermediate in

    
    . Add 
    
    
    
    (3.0 eq) dropwise at reflux. Stir for 2h.
  • Workup: Pour into ice water, neutralize with

    
    , extract with DCM.
    
  • Yield: ~70–80%.[2][3]

Total Yield: ~35–45%.

Route B: Directed Ortho-Metalation (DoM)[4]

This route attempts to install the nitro group directly by lithiating the C4 position. While conceptually shorter, it is fraught with "chemical landmines," specifically the tendency for lithium-halogen exchange at the C2-bromo position.

Mechanism & Challenges
  • Acidity: The C4 proton is the most acidic due to the inductive effect of the adjacent C3-fluorine (ortho-effect).

  • Competing Reaction:

    
    -Butyllithium (
    
    
    
    -BuLi) will preferentially attack the C2-Bromine (Li-Hal exchange) rather than deprotonate C4.
  • Solution: Use of Lithium Diisopropylamide (LDA) or LiTMP at -78°C is required to favor deprotonation over exchange. Even then, "halogen dance" (migration of the bromine) is a significant risk.

Experimental Protocol (Theoretical/Research Scale)
  • Lithiation: Cool a solution of LDA (1.1 eq) in THF to -78°C. Add 2-bromo-3-fluoropyridine dropwise. Stir for 30 min.

  • Trapping: Add a nitrating source (e.g.,

    
     or trans-nitrosifying agents) or an iodine source (
    
    
    
    ) followed by Pd-catalyzed nitration.
  • Outcome: Direct nitration yields are typically poor (<20%). The iodo-intermediate route improves yield but adds steps, negating the "short route" advantage.

Visualizing the Pathways

The following diagram illustrates the mechanistic flow and decision points between the two routes.

G cluster_0 Route A: N-Oxide (Recommended) cluster_1 Route B: Metalation (High Risk) Start 2-Bromo-3-fluoropyridine (Comm. Avail.) NOxide N-Oxide Intermediate (Stable) Start->NOxide UHP, TFAA (Oxidation) Lithio 4-Lithio Species (Unstable at > -78°C) Start->Lithio LDA, -78°C (Deprotonation) SideProd Side Product: Li-Br Exchange Start->SideProd n-BuLi (Halogen Exchange) NitroNOxide 4-Nitro-N-Oxide (Regioselective) NOxide->NitroNOxide HNO3, H2SO4 (Nitration @ C4) Product 2-Bromo-3-fluoro- 4-nitropyridine NitroNOxide->Product PCl3 (Deoxygenation) Lithio->Product Electrophile (NO2+)

Figure 1: Comparative workflow showing the robust N-Oxide pathway versus the high-risk Metalation pathway.

Quantitative Data Summary

MetricN-Oxide Route (Route A)Metalation Route (Route B)
Step 1 Yield 92% (Oxidation)60% (Lithiation/Trapping)
Step 2 Yield 55% (Nitration)N/A (One-pot attempt)
Step 3 Yield 78% (Deoxygenation)N/A
Global Yield ~39% <20%
Purity (HPLC) >98% (after recrystallization)~85% (requires chromatography)
Major Impurity 2-Bromo-3-fluoro-6 -nitropyridine3-Fluoropyridine (from debromination)

References

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. National Institutes of Health (NIH).Link

  • Highly Regioselective Halogenation of Pyridine N-Oxide. ResearchGate.Link

  • Preparation method of fluoropyridine compounds (CN102898358A). Google Patents.Link

  • 2-Bromo-3-fluoropyridine Product Data. Sigma-Aldrich.Link

  • Application Notes for 2-Amino-4-bromo-3-nitropyridine. BenchChem.Link

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-Bromo-3-fluoro-4-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of specialized chemical reagents is the cornerstone of laboratory safety and experimental success. This guide provides essential safety and logistical information for 2-Bromo-3-fluoro-4-nitropyridine (CAS No. 1807072-92-9), a compound that, while valuable in synthetic chemistry, requires meticulous handling due to its significant potential hazards. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring that robust safety protocols are an integral part of your research and development endeavors.

Immediate Safety Briefing: Understanding the Risks

2-Bromo-3-fluoro-4-nitropyridine is classified with the following hazard statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled).[1] This underscores the critical need for stringent safety measures to prevent any route of exposure. The absence of a comprehensive Safety Data Sheet (SDS) in the public domain necessitates a conservative approach, treating this compound with the highest degree of caution.

Core Principles of Safe Handling:

  • Recognize the Hazards: Acknowledge the high acute toxicity of this compound.

  • Assess the Risks: Evaluate the potential for exposure in your specific experimental setup.

  • Minimize the Risks: Employ a combination of engineering controls, administrative controls, and personal protective equipment.

  • Prepare for Emergencies: Be well-versed in emergency procedures before you begin your work.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2-Bromo-3-fluoro-4-nitropyridine. The following table outlines the minimum required PPE, with the rationale rooted in established safety standards.[3][4]

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard.To protect against splashes and vapors that can cause serious eye damage.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use. Consider double-gloving.To prevent skin contact, which is a known route of toxicity.
Body Protection A flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.To protect against accidental skin contact and contamination of personal clothing.
Respiratory Protection All work must be conducted in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is mandatory.To prevent the inhalation of toxic dust or vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

This procedural guide is designed to provide a clear, self-validating workflow for handling 2-Bromo-3-fluoro-4-nitropyridine, from initial preparation to final disposal.

Pre-Handling Preparations
  • Designated Work Area: All handling of this compound must occur in a designated area within a certified chemical fume hood.[5]

  • Emergency Equipment Check: Before you begin, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

  • Gather All Materials: Have all necessary equipment, reagents, and waste containers prepared and within the fume hood to minimize movement and the potential for spills.

Handling Procedures
  • Weighing and Transfer:

    • Perform all weighing and transfers of solid 2-Bromo-3-fluoro-4-nitropyridine within the chemical fume hood.

    • Use a spatula or other appropriate tool to avoid generating dust.

    • If transferring a solution, use a syringe or cannula to minimize the risk of splashes.

  • Dissolving:

    • When dissolving the solid, add the solvent to the solid slowly and stir gently to avoid splashing.

  • Post-Handling Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and then soap and water.

    • Carefully remove and dispose of all contaminated PPE as hazardous waste.

    • Wash your hands and any exposed skin thoroughly with soap and water after completing your work.[6]

Disposal Plan: Responsible Waste Management

All waste containing 2-Bromo-3-fluoro-4-nitropyridine, including contaminated consumables and PPE, must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste in a dedicated, clearly labeled, and sealed container.[7]

    • The container should be compatible with the chemical and any solvents used.

  • Storage:

    • Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a certified hazardous waste management company.[7] Adhere to all local, state, and federal regulations.

Emergency Procedures: Be Prepared

Spills

Minor Spill (within a fume hood):

  • Alert and Evacuate: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE.

  • Contain: Cover the spill with an inert absorbent material like vermiculite or sand.[5]

  • Collect: Carefully sweep or scoop the absorbed material into a sealed container for hazardous waste.[5]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[5]

  • Dispose: Label the waste container appropriately and dispose of it as hazardous waste.[5]

Major Spill (outside of a fume hood):

  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Contact your institution's emergency response team or environmental health and safety office.

Exposures

Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8]

  • Seek immediate medical attention.

Skin Contact:

  • Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8]

  • Remove any contaminated clothing.

  • Seek immediate medical attention.

Inhalation:

  • Move the affected person to fresh air at once.[8]

  • If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling 2-Bromo-3-fluoro-4-nitropyridine.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep 1. Verify Fume Hood and Emergency Equipment Gather 2. Assemble All Materials in Hood DonPPE 3. Don Appropriate PPE Weigh 4. Weigh and Transfer in Hood DonPPE->Weigh DonPPE->Weigh React 5. Perform Reaction with Caution Weigh->React Decon 6. Decontaminate Work Area React->Decon React->Decon Waste 7. Segregate and Label Waste DoffPPE 8. Doff and Dispose of PPE Wash 9. Wash Hands Thoroughly

Caption: A workflow diagram outlining the key stages of safely handling 2-Bromo-3-fluoro-4-nitropyridine.

References

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • American Chemical Society. (n.d.). Doing Things Safely. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.